

Application Note: ^1H and ^{13}C NMR Spectral Analysis of 1-Bromo-2-methylpentane

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Compound of Interest

Compound Name: 1-Bromo-2-methylpentane

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This document provides a detailed guide to the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral analysis of **1-bromo-2-methylpentane**. It includes predicted spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and a workflow for the analysis.

Predicted NMR Data

Due to the limited availability of experimental spectra for **1-bromo-2-methylpentane** in public databases, the following ^1H and ^{13}C NMR data are predicted based on established chemical shift and coupling constant principles. These predictions serve as a guide for the interpretation of experimentally acquired spectra.

Structure:

^1H NMR Predicted Data (500 MHz, CDCl_3)

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H1a, H1b	3.3 - 3.5	ddd	J(H1a,H2) ≈ 7.5, J(H1b,H2) ≈ 4.5, J(H1a,H1b) ≈ 10.5	2H
H2	1.8 - 2.0	m	-	1H
H3a, H3b	1.2 - 1.4	m	-	2H
H4	1.4 - 1.6	m	-	2H
H5	0.9	t	J(H5,H4) ≈ 7.0	3H
2-CH3	1.0	d	J(2-CH3,H2) ≈ 6.5	3H

¹³C NMR Predicted Data (125 MHz, CDCl₃)

Carbon	Chemical Shift (δ, ppm)
C1	~40
C2	~42
C3	~35
C4	~20
C5	~14
2-CH3	~18

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of **1-bromo-2-methylpentane**.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of **1-bromo-2-methylpentane** for ^1H NMR and 50-100 mg for ^{13}C NMR into a clean, dry vial.^[1]
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
- **Dissolution:** Gently swirl the vial to ensure the complete dissolution of the sample.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- **Filtration (Optional):** If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid spectral artifacts.
- **Capping:** Securely cap the NMR tube.

NMR Data Acquisition

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Software: Standard spectrometer control and data processing software.

^1H NMR Acquisition Parameters:

Parameter	Value
Pulse Program	zg30
Number of Scans (NS)	16
Dummy Scans (DS)	4
Acquisition Time (AQ)	3.28 s
Relaxation Delay (D1)	2.0 s
Spectral Width (SW)	20 ppm
Receiver Gain (RG)	Automatic
Temperature	298 K

¹³C NMR Acquisition Parameters:

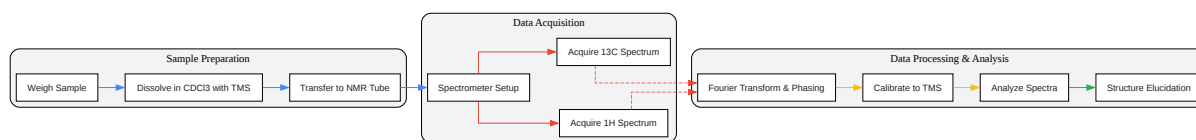
Parameter	Value
Pulse Program	zgpg30 (proton decoupled)
Number of Scans (NS)	1024
Dummy Scans (DS)	4
Acquisition Time (AQ)	1.09 s
Relaxation Delay (D1)	2.0 s
Spectral Width (SW)	240 ppm
Receiver Gain (RG)	Automatic
Temperature	298 K

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the ¹H spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Workflow and Logical Relationships

The following diagram illustrates the workflow for the NMR spectral analysis of **1-bromo-2-methylpentane**.



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NMR Spectral Analysis Workflow

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References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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